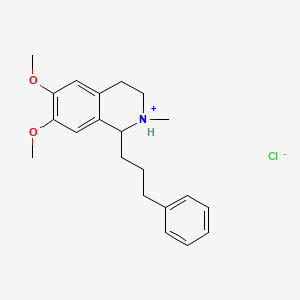

Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-(phenethylmethyl)-, hydrochloride

Description

The compound "Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-(phenethylmethyl)-, hydrochloride" is a tetrahydroisoquinoline derivative characterized by:

- Core structure: A partially saturated isoquinoline ring (positions 1–4 are saturated).

- 2-Methyl group (influencing steric effects and metabolic stability). 1-(Phenethylmethyl) group (a bulky benzyl-ethyl substituent, likely impacting receptor binding affinity and solubility).

- Salt form: Hydrochloride, improving aqueous solubility for pharmaceutical applications .

Properties

CAS No. |

63937-60-0 |

|---|---|

Molecular Formula |

C21H28ClNO2 |

Molecular Weight |

361.9 g/mol |

IUPAC Name |

6,7-dimethoxy-2-methyl-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |

InChI |

InChI=1S/C21H27NO2.ClH/c1-22-13-12-17-14-20(23-2)21(24-3)15-18(17)19(22)11-7-10-16-8-5-4-6-9-16;/h4-6,8-9,14-15,19H,7,10-13H2,1-3H3;1H |

InChI Key |

SPTATJKIYXQBEN-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+]1CCC2=CC(=C(C=C2C1CCCC3=CC=CC=C3)OC)OC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Classical Isoquinoline Ring Formation Reactions

Several well-established methods are used to construct the tetrahydroisoquinoline nucleus:

Pictet-Spengler Reaction : This is the most commonly employed method for synthesizing tetrahydroisoquinolines. It involves the acid-catalyzed condensation of a β-arylethylamine (such as phenethylamine derivatives) with an aldehyde, forming an iminium intermediate that cyclizes to the tetrahydroisoquinoline ring. Chiral auxiliaries or natural amino acids can be used to introduce stereochemistry at C-1 (the nitrogen-bearing carbon).

Bischler-Napieralski Reaction : This method involves cyclodehydration of β-phenylethylamides to form dihydroisoquinolines, which can be further reduced enantioselectively to tetrahydroisoquinolines. This approach allows for the introduction of substituents at C-1 and C-2 positions.

Pomeranz-Fritsch Reaction : This reaction forms isoquinolines by condensation of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal, followed by cyclization. Enantioselective variants have been reported for substituted tetrahydroisoquinolines.

Specific Preparation of 6,7-Dimethoxy-Substituted Tetrahydroisoquinolines

The dimethoxy substitution at positions 6 and 7 is typically introduced via methoxylated aromatic precursors. For example, starting from 3,4-dimethoxyphenethylamine or related derivatives allows direct incorporation of the methoxy groups into the aromatic ring before cyclization.

Conversion to Hydrochloride Salt

The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid, which improves the compound's stability and solubility for pharmaceutical applications.

Detailed Synthetic Route (Representative)

Research Findings and Optimization

Stereoselectivity and Enantioselective Synthesis

Enantioselective versions of the Pictet-Spengler and Bischler-Napieralski reactions have been developed to obtain optically active tetrahydroisoquinolines, which is crucial for biological activity.

Use of chiral auxiliaries or chiral catalysts during cyclization or reduction steps leads to high diastereoselectivity favoring the cis-isomers, which have substituents in equatorial positions, enhancing stability.

Functional Group Transformations

Stability and Biological Activity Correlation

The hydrochloride salt form of the compound enhances chemical stability and bioavailability, which is important for pharmacological applications.

Derivatives with 6,7-dimethoxy substitution have shown promising biological activities including P-glycoprotein modulation and anticancer effects, indicating the importance of these substituents.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-(phenethylmethyl)-, hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce specific functional groups within the molecule.

Substitution: This reaction can replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in simpler hydrocarbon derivatives.

Scientific Research Applications

Introduction to Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-(phenethylmethyl)-, hydrochloride

Isoquinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound This compound is particularly noteworthy for its potential applications in pharmacology and drug development. This article aims to explore the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.

Structural Information

The structural representation of the compound reveals a complex arrangement that contributes to its biological activity. Below is a summary of its key structural features:

| Feature | Description |

|---|---|

| Core Structure | Tetrahydroisoquinoline |

| Functional Groups | Dimethoxy and methyl groups |

| Chloride Ion | Present as a counterion |

Pharmacological Potential

Isoquinoline derivatives are known for various pharmacological effects including:

- Antidepressant Activity : Studies suggest that isoquinoline compounds can exhibit antidepressant-like effects in animal models. For instance, a study demonstrated that certain isoquinoline derivatives could enhance serotonergic activity, which is crucial in the treatment of depression .

- Anticancer Properties : Research has indicated that isoquinoline derivatives possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Neuroprotective Effects

The neuroprotective properties of isoquinolines have been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds similar to Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-(phenethylmethyl)- have shown promise in reducing oxidative stress and inflammation in neuronal cells .

Antimicrobial Activity

Isoquinoline derivatives have also been investigated for their antimicrobial properties. Some studies report effective inhibition of bacterial growth and potential use as novel antimicrobial agents .

Case Study 1: Antidepressant Activity

In a controlled study involving rodents treated with isoquinoline derivatives, significant improvements in behavioral tests indicative of antidepressant effects were observed. The study highlighted the compound's ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine .

Case Study 2: Anticancer Effects

A recent investigation into the cytotoxicity of isoquinoline derivatives on human cancer cell lines revealed that these compounds could induce apoptosis through mitochondrial pathways. The findings suggest a potential role in cancer therapy development .

Table 1: Biological Activities of Isoquinoline Derivatives

Table 2: Summary of Case Studies on Isoquinoline Derivatives

Mechanism of Action

The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-(phenethylmethyl)-, hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Position 1 Substituents :

- The target’s 1-(phenethylmethyl) group introduces greater steric bulk compared to simpler alkyl (e.g., 1-methyl ) or aryl (e.g., 4-phenyl ) substituents. This bulk may enhance binding to hydrophobic pockets in biological targets but reduce solubility.

- Analogous compounds with benzyl-derived groups (e.g., 3,4,5-trimethoxybenzyl ) show enhanced receptor affinity in preliminary studies, suggesting the target’s phenethylmethyl group could similarly optimize interactions.

- Position 2 Substituents :

2.2. Physicochemical and Pharmacological Implications

- Lipophilicity: The 6,7-dimethoxy groups increase lipophilicity, favoring blood-brain barrier penetration, a trait observed in CNS-active tetrahydroisoquinolines . The phenethylmethyl group further elevates logP compared to analogs with smaller substituents (e.g., 1-methyl ).

- Solubility :

- Stereochemical Considerations :

- While the target compound’s stereochemistry is unspecified, enantiomeric excess (e.g., 93–97% ee in a related trimethoxybenzyl analog ) highlights the importance of chirality in activity.

Biological Activity

Isoquinoline derivatives, particularly 1,2,3,4-tetrahydroisoquinolines (THIQs), are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-(phenethylmethyl)-, hydrochloride is notable for its potential therapeutic applications. This article explores its biological activity, structural characteristics, and relevant research findings.

Structural Characteristics

- Molecular Formula : C21H27NO2

- Molecular Weight : 325.20365 g/mol

- SMILES Notation : CN1CCC2=CC(=C(C=C2C1CCCC3=CC=CC=C3)OC)OC

- InChIKey : IIRBGKIVPSQWDJ-UHFFFAOYSA-N

Biological Activities

Isoquinoline derivatives exhibit a range of biological activities including:

- Analgesic Properties : Some studies have indicated that THIQs can provide pain relief comparable to conventional analgesics.

- Anti-inflammatory Effects : Isoquinoline compounds have shown promise in reducing inflammation in various models.

- Anticancer Activity : There is growing evidence that certain isoquinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in cancer cells.

- Neuroprotective Effects : These compounds may protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Case Studies

-

Anticancer Activity :

A study published in Medicinal Chemistry Perspectives highlighted the anticancer potential of THIQ analogs. The research demonstrated that specific isoquinoline derivatives could inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . -

Neuroprotective Effects :

Research has shown that isoquinoline derivatives can mitigate neurodegeneration in models of Parkinson's disease. They appear to exert their effects by enhancing dopaminergic signaling and reducing oxidative damage . -

Analgesic and Anti-inflammatory Activities :

A study investigated the analgesic effects of a synthetic THIQ derivative in animal models. The results indicated significant pain relief comparable to established analgesics like morphine .

Structure–Activity Relationship (SAR)

The biological activity of isoquinoline compounds is closely linked to their structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Presence of methoxy groups | Enhances lipophilicity and biological activity |

| Tetrahydroisoquinoline core | Essential for neuroprotective and analgesic properties |

| Substituents on the phenethyl group | Modulate receptor interactions and potency |

Q & A

Q. Advanced

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂ or BF₃·Et₂O) to accelerate cyclization kinetics and reduce reaction time .

- Solvent optimization : Replace polar aprotic solvents (DMF) with dichloroethane to enhance alkylation efficiency .

- In-line monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediates and terminate reactions at optimal conversion points (~85–90%) .

- Chiral resolution : For enantiopure products, use chiral auxiliaries (e.g., (R)- or (S)-phenethylamine) during alkylation .

What analytical techniques are most reliable for characterizing this compound and its intermediates?

Q. Basic

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.70–3.85 ppm; aromatic protons in the tetrahydroisoquinoline ring) .

- HPLC-MS : Verify molecular ion peaks ([M+H]⁺ expected at m/z 344.2 for C₂₁H₂₆NO₂⁺) and detect impurities (<2%) .

- X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

How do structural modifications (e.g., phenethylmethyl vs. trimethoxyphenyl substituents) affect biological activity?

Q. Advanced

- Phenethylmethyl groups enhance lipophilicity, improving blood-brain barrier penetration but may reduce solubility .

- Trimethoxyphenyl analogs (e.g., T67325) exhibit stronger binding to σ receptors but lower selectivity due to bulkier substituents .

- Methodological approach : Compare IC₅₀ values in receptor-binding assays (e.g., radioligand displacement) for derivatives with varying substituents .

What computational strategies can predict the compound’s interaction with biological targets?

Q. Advanced

- Docking simulations : Use the InChIKey (e.g., CGONHTRDKJFVBR for related derivatives) to model binding poses in σ-1 or adrenergic receptors .

- QSAR models : Correlate substituent electronegativity (Hammett σ values) with activity trends .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

How should researchers reconcile contradictions in reported biological activity data across studies?

Q. Advanced

- Source analysis : Differentiate between assays (e.g., in vitro vs. in vivo) and cell lines (HEK-293 vs. SH-SY5Y) .

- Control standardization : Ensure consistent use of positive controls (e.g., haloperidol for σ receptors) and buffer conditions (pH 7.4 vs. 7.0) .

- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to quantify variability .

What in vitro assays are most suitable for evaluating the compound’s neuroprotective potential?

Q. Advanced

- Oxidative stress models : Expose neuronal cells (e.g., PC12) to H₂O₂ and measure viability via MTT assays .

- Calcium imaging : Quantify σ-1 receptor-mediated Ca²⁺ flux in transfected HEK-293 cells .

- Microglial activation : Monitor TNF-α secretion in LPS-stimulated BV-2 cells .

How can stability studies inform storage conditions for this hydrochloride salt?

Q. Advanced

- Forced degradation : Expose the compound to heat (40°C), light (UV-A), and humidity (75% RH) for 4 weeks. Analyze degradation products via LC-MS .

- Recommended storage : -20°C in amber vials with desiccants (silica gel) to prevent hydrolysis of the hydrochloride moiety .

What structure-activity relationship (SAR) insights guide the design of analogs with improved selectivity?

Q. Advanced

- Methoxy positioning : 6,7-Dimethoxy groups are critical for σ-1 affinity; relocation to 7,8 positions reduces activity by ~60% .

- N-Alkyl chain length : Ethyl substituents (vs. methyl) enhance metabolic stability but decrease solubility .

- Phenethyl vs. benzyl : Phenethyl improves receptor occupancy due to extended hydrophobic interactions .

What strategies address solubility limitations in pharmacological assays?

Q. Advanced

- Co-solvent systems : Use 5% DMSO in PBS with 0.1% Tween-80 to achieve working concentrations ≤10 μM .

- Salt forms : Compare hydrochloride vs. citrate salts; the latter may improve aqueous solubility by 2–3 fold .

- Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.